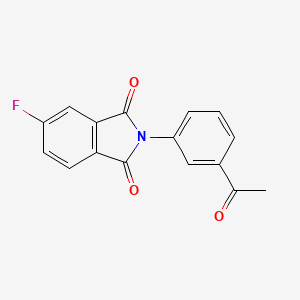![molecular formula C26H29N3O5S B12475839 N-{2-[(3-methoxypropyl)carbamoyl]phenyl}-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12475839.png)
N-{2-[(3-methoxypropyl)carbamoyl]phenyl}-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(3-methoxypropyl)carbamoyl]phenyl}-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of N-{2-[(3-methoxypropyl)carbamoyl]phenyl}-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core benzamide structure, followed by the introduction of the methoxypropyl and methylphenylsulfamoyl groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled environments to ensure consistent results.
Chemical Reactions Analysis
N-{2-[(3-methoxypropyl)carbamoyl]phenyl}-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{2-[(3-methoxypropyl)carbamoyl]phenyl}-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(3-methoxypropyl)carbamoyl]phenyl}-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
N-{2-[(3-methoxypropyl)carbamoyl]phenyl}-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide can be compared with other similar compounds, such as:
- N-{2-[(3-methoxypropyl)carbamoyl]phenyl}-4-methyl-3-[(2-chlorophenyl)sulfamoyl]benzamide
- N-{2-[(3-methoxypropyl)carbamoyl]phenyl}-4-methyl-3-[(2-fluorophenyl)sulfamoyl]benzamide These compounds share similar structures but differ in their functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct advantages in certain applications.
Properties
Molecular Formula |
C26H29N3O5S |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
N-[2-(3-methoxypropylcarbamoyl)phenyl]-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide |
InChI |
InChI=1S/C26H29N3O5S/c1-18-9-4-6-11-22(18)29-35(32,33)24-17-20(14-13-19(24)2)25(30)28-23-12-7-5-10-21(23)26(31)27-15-8-16-34-3/h4-7,9-14,17,29H,8,15-16H2,1-3H3,(H,27,31)(H,28,30) |
InChI Key |
BOKFISJIPLQIFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCOC)S(=O)(=O)NC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12475757.png)
![2-[N-(2-Methoxy-5-methylphenyl)benzenesulfonamido]-N-(3-nitrophenyl)acetamide](/img/structure/B12475766.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-methylphenyl)glycinamide](/img/structure/B12475778.png)
![2-(4-Bromophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12475779.png)
![1-(morpholin-4-yl)-2-{3-[(Z)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-1H-indol-1-yl}ethanone](/img/structure/B12475782.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B12475786.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B12475790.png)
![3-[5-(3-Nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B12475791.png)
![3-[2-(4'-bromobiphenyl-4-yl)-2-oxoethyl]-2-(hydroxymethyl)-5-methoxy-1-methyl-1H-benzimidazol-3-ium](/img/structure/B12475804.png)

![N-[2-(azepan-1-ylcarbonyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B12475817.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine](/img/structure/B12475828.png)
![N-[[1-[4-(dimethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B12475836.png)
